molecular formula C16H10F6N2O4S B261342 N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B261342
M. Wt: 440.3 g/mol
InChI Key: HERFYOHOQFYPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BTP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTP-2 is a sulfonamide derivative that has been shown to inhibit the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are important calcium channels found in the endoplasmic reticulum of cells.

Scientific Research Applications

BTP-2 has been extensively studied for its potential applications in scientific research. Its ability to inhibit N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors has been shown to have important implications for a range of physiological processes, including calcium signaling, synaptic plasticity, and apoptosis. BTP-2 has also been used to investigate the role of this compound receptors in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.

Mechanism of Action

BTP-2 acts as a competitive inhibitor of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors by binding to the this compound-binding site on the receptor. This prevents the binding of this compound to the receptor, thereby inhibiting the release of calcium ions from the endoplasmic reticulum. This mechanism of action has been well characterized through a range of biochemical and biophysical studies.
Biochemical and Physiological Effects:
BTP-2 has been shown to have a range of biochemical and physiological effects. Inhibition of this compound receptors by BTP-2 has been shown to reduce calcium signaling in cells, which can have important implications for a range of physiological processes. BTP-2 has also been shown to have neuroprotective effects in various animal models of neurodegenerative disease, suggesting that it may have therapeutic potential for these conditions.

Advantages and Limitations for Lab Experiments

BTP-2 has a number of advantages for lab experiments. It is a highly specific inhibitor of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors, which allows for precise manipulation of calcium signaling in cells. BTP-2 is also relatively stable and can be easily synthesized in large quantities, making it a valuable tool for scientific research. However, BTP-2 does have some limitations. It has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, BTP-2 can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on BTP-2. One area of interest is the development of more potent and selective inhibitors of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors. Another area of interest is the investigation of the therapeutic potential of BTP-2 for various disease states, including neurodegenerative disorders and cardiovascular disease. Additionally, BTP-2 may have applications in the development of new drugs for the treatment of cancer and other diseases that involve dysregulated calcium signaling.

Synthesis Methods

BTP-2 can be synthesized through a multistep process involving the reaction of 3,5-bis(trifluoromethyl)aniline with various reagents to form the benzoxazine ring system. The final step involves the addition of a sulfonamide group to the benzoxazine ring. The synthesis of BTP-2 has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

properties

Molecular Formula

C16H10F6N2O4S

Molecular Weight

440.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C16H10F6N2O4S/c17-15(18,19)8-3-9(16(20,21)22)5-10(4-8)24-29(26,27)11-1-2-13-12(6-11)23-14(25)7-28-13/h1-6,24H,7H2,(H,23,25)

InChI Key

HERFYOHOQFYPBL-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.